molecular formula C30H52O3 B1226987 Folienetriol CAS No. 6892-79-1

Folienetriol

Cat. No.: B1226987
CAS No.: 6892-79-1
M. Wt: 460.7 g/mol
InChI Key: PYXFVCFISTUSOO-ZEUDUZSSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of folienetriol typically involves the extraction and purification from natural sources, such as plants belonging to the dammarane series. The extraction process often includes solvent extraction, followed by chromatographic techniques to isolate the pure compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from plant materials, followed by purification using advanced chromatographic methods. The use of biotechnological approaches, such as microbial fermentation, is also being explored to produce this compound in a more sustainable and efficient manner .

Chemical Reactions Analysis

Types of Reactions

Folienetriol undergoes various chemical reactions, including glycosylation, oxidation, and reduction .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Folienetriol has a wide range of scientific research applications due to its unique chemical structure and biological properties .

Chemistry

In chemistry, this compound is used as a precursor for the synthesis of various glycosides and other derivatives. Its hydroxyl groups make it a versatile compound for chemical modifications .

Biology

In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. It has been shown to modulate various biological pathways, making it a candidate for further investigation in disease prevention and therapy .

Medicine

This compound’s potential therapeutic effects are being explored in the treatment of various diseases, including cancer and cardiovascular disorders. Its ability to interact with specific molecular targets makes it a promising compound for drug development .

Industry

In the industrial sector, this compound is used in the formulation of cosmetics and personal care products due to its moisturizing and skin-soothing properties. It is also being investigated for its potential use in food preservation and as a natural additive .

Mechanism of Action

The mechanism of action of folienetriol involves its interaction with various molecular targets and pathways .

Molecular Targets

This compound is known to interact with enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase. It also modulates the activity of transcription factors like nuclear factor-kappa B (NF-κB), which plays a key role in inflammatory responses .

Pathways Involved

This compound exerts its effects through multiple pathways, including the inhibition of reactive oxygen species (ROS) production and the modulation of signaling cascades involved in cell proliferation and apoptosis. These pathways contribute to its potential therapeutic effects in various diseases .

Comparison with Similar Compounds

Folienetriol is part of the dammarane series of triterpenoids, which includes other compounds such as betulafolientriol and dammar-24-ene-3,12,20-triol .

Similar Compounds

Uniqueness

This compound’s unique combination of hydroxyl groups and its specific stereochemistry contribute to its distinct chemical reactivity and biological activities. Its ability to undergo glycosylation and other chemical modifications makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(3R,8R,9R,10R,12R,13R,14S,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O3/c1-19(2)10-9-14-30(8,33)20-11-16-29(7)25(20)21(31)18-23-27(5)15-13-24(32)26(3,4)22(27)12-17-28(23,29)6/h10,20-25,31-33H,9,11-18H2,1-8H3/t20-,21+,22?,23+,24+,25-,27-,28+,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXFVCFISTUSOO-ZEUDUZSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CCC4[C@@]3(CC[C@H](C4(C)C)O)C)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90988626
Record name Dammar-24-ene-3,12,20-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90988626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6892-79-1
Record name Betulafolientriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006892791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dammar-24-ene-3,12,20-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90988626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the glycosylation of Folienetriol impact its antitumor activity?

A1: Research suggests that attaching sugar molecules (glycosylation) to this compound significantly influences its ability to inhibit tumor cell growth. Specifically, the study found that 3-O-β-D-glucoside and 12-O-β-D-glucoside derivatives of this compound exhibited the most potent activity against Ehrlich tumor cells in vitro. [] This highlights the importance of the type and position of sugar attachments for enhancing the biological activity of this compound.

Q2: What is the role of the hydroxyl group configuration at the C-3 position in this compound's antitumor activity?

A2: The research indicates that the spatial arrangement (configuration) of the hydroxyl group (-OH) at the C-3 position in this compound plays a crucial role in determining its antitumor activity. [] While the study doesn't explicitly state whether the alpha or beta configuration is more favorable, it emphasizes that this structural difference leads to significant variations in the compound's effectiveness against tumor cells. Further investigation is needed to fully elucidate the structure-activity relationship in this context.

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